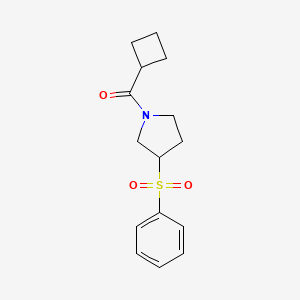

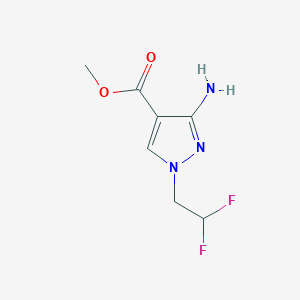

![molecular formula C20H13N3O4 B2495029 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887883-08-1](/img/structure/B2495029.png)

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of compounds that have garnered interest for their potential in various scientific and technological applications due to their unique structural features. These compounds are known for their heterocyclic core, which often imparts significant biological and chemical properties.

Synthesis Analysis

The synthesis of similar oxadiazole derivatives, such as 1,2,5-oxadiazole (furazan) derivatives, involves reactions of benzoylnitromethane with dipolarophiles in the presence of DABCO, showing pathways to furazans from intermediate dibenzoylfuroxan under hydrolytic conditions (Cecchi et al., 2006). This method could potentially be adapted for the synthesis of 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide by modifying the dipolarophiles used.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the electronic and spatial configuration of the molecules. For similar compounds, structural analysis through spectroscopic methods such as IR, 1H-NMR, and EI-MS spectral data provides insights into the arrangement of atoms and functional groups, impacting the compound's reactivity and interactions (Hussain et al., 2016).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation, demonstrating their versatile reactivity profile. The introduction of different substituents can significantly alter the compound's physical and chemical properties, enabling the fine-tuning of its behavior for specific applications (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, like solubility, melting point, and crystallinity, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for various applications, affecting its formulation, stability, and handling (Bondock et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Studies have demonstrated the synthesis of furazan (1,2,5-oxadiazole) derivatives from reactions involving compounds with similar structural features to 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. These reactions highlight the methods for generating heterocyclic compounds with potential applications in developing new materials and molecules with unique properties (Cecchi, Sarlo, Faggi, & Machetti, 2006).

Anticancer and Biological Activities

- A study on derivatives of similar structural compounds has shown significant anticancer activity against various cancer cell lines. This suggests that compounds like 4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide could potentially be explored for their anticancer properties and mechanisms of action (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

- Research into the antimicrobial and antifungal properties of 1,3,4-oxadiazoles, a core structure in the compound of interest, has identified significant activities against various pathogens. These findings underscore the potential of such compounds in developing new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant infections (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Enzyme Inhibition for Therapeutic Applications

- The synthesis and evaluation of benzamide derivatives, including structural motifs similar to the compound , have been studied for their potential as enzyme inhibitors. These studies highlight the therapeutic applications of such compounds in treating diseases like Alzheimer's by inhibiting specific enzymes involved in the disease's progression (Abbasi et al., 2020).

Eigenschaften

IUPAC Name |

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4/c24-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)18(25)21-20-23-22-19(27-20)16-7-4-12-26-16/h1-12H,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPWAQBGDBTDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

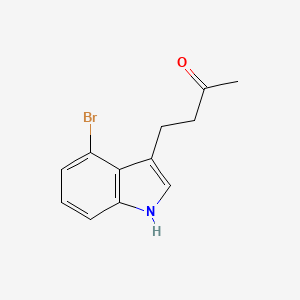

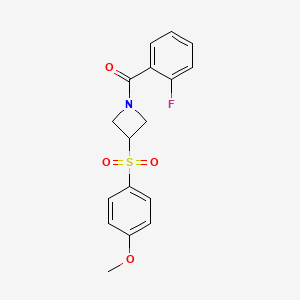

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

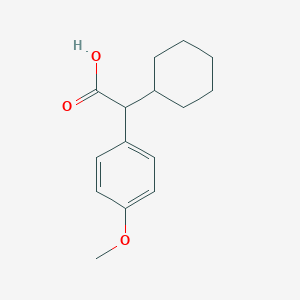

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)

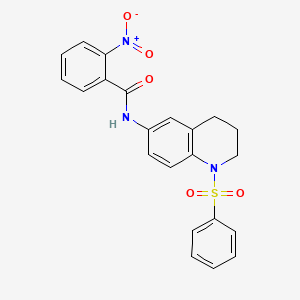

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)

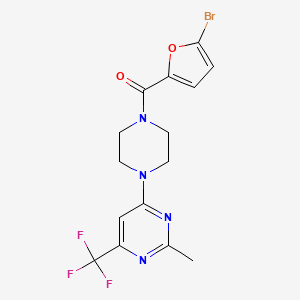

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)

![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)

![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)